molecular formula C11H9F2NO2 B12071638 3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid

3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid

Katalognummer: B12071638
Molekulargewicht: 225.19 g/mol
InChI-Schlüssel: MSKPARJCTSHEHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a difluoromethyl group, a methyl group, and a carboxylic acid group attached to an indole ring. Indole derivatives are known for their wide range of biological activities and are often used in the development of pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid typically involves the introduction of the difluoromethyl group into the indole ring. One common method is the late-stage difluoromethylation, which involves the formation of a C(sp^2)–CF_2H bond. This can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of metal-based methods to transfer the CF_2H group to the indole ring. These methods can be performed in both stoichiometric and catalytic modes, allowing for efficient and scalable production .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with receptors in biological systems. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C11H9F2NO2

Molekulargewicht

225.19 g/mol

IUPAC-Name

3-(difluoromethyl)-5-methyl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H9F2NO2/c1-5-2-3-7-6(4-5)8(10(12)13)9(14-7)11(15)16/h2-4,10,14H,1H3,(H,15,16)

InChI-Schlüssel

MSKPARJCTSHEHP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)NC(=C2C(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.